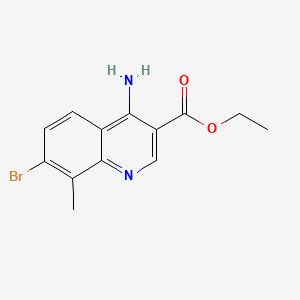
4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives are significant due to their biological activities and their role as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 4-amino-7-bromo-8-methylquinoline with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve greener and more sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogen derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-bromo-4-chloro-7-methylquinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
- Quinoline-8-thiol
Uniqueness
4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position and the bromine atom at the 7-position makes it a valuable intermediate for further functionalization and synthesis of diverse derivatives.
Properties
CAS No. |
1242260-77-0 |
|---|---|
Molecular Formula |
C13H13BrN2O2 |
Molecular Weight |
309.163 |
IUPAC Name |
ethyl 4-amino-7-bromo-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
RCNSNHIJYGGOBR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1N)Br)C |
Synonyms |
4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















